molecular formula C10H15NO2S B2586815 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one CAS No. 2174151-64-3

1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one

Cat. No. B2586815
M. Wt: 213.3
InChI Key: MKWIOIRJTVRPSE-UHFFFAOYSA-N
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Description

1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial infections.

Biochemical And Physiological Effects

Studies have shown that 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of new drugs. However, its limited solubility in water and low stability under certain conditions can be a limitation for some experiments.

Future Directions

There are several future directions for the study of 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a lead compound for the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one can be achieved through a multistep process. The starting material is 2-aminothiophenol, which is reacted with ethyl acetoacetate to form a thiazole intermediate. This intermediate is then reacted with an α,β-unsaturated ketone to form the final product.

Scientific Research Applications

1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential anti-inflammatory and anti-microbial properties.

properties

IUPAC Name

1-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-10(12)11-4-6-14-9-7-13-5-3-8(9)11/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWIOIRJTVRPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCSC2C1CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Octahydropyrano[3,4-b]thiomorpholin-1-yl}prop-2-en-1-one

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